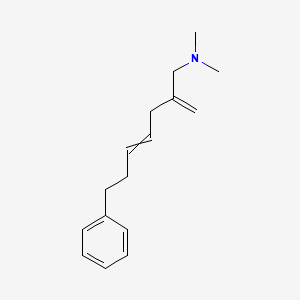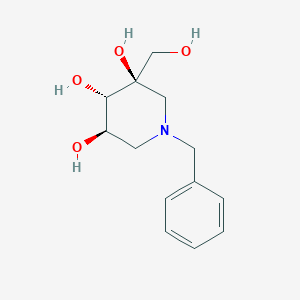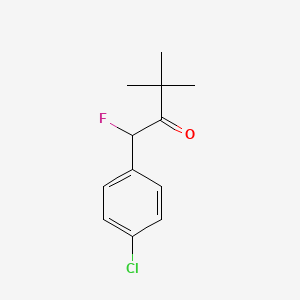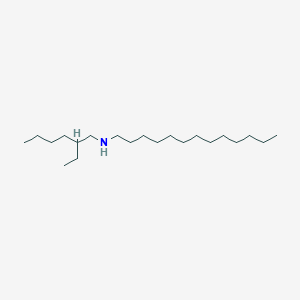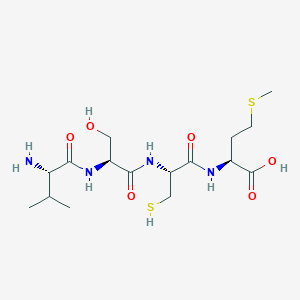
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and specific functional groups. It is known for its significant role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This process involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroaromatic compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. These interactions are often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites and modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,2-Benzanthracene
Uniqueness
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its tetrahydro structure and the presence of hydroxyl and methyl groups make it particularly interesting for various applications in research and industry.
Properties
CAS No. |
142408-13-7 |
|---|---|
Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracen-1-ol |
InChI |
InChI=1S/C20H20O/c1-12-15-7-3-4-8-16(15)13(2)19-17(12)11-10-14-6-5-9-18(21)20(14)19/h3-4,7-8,10-11,18,21H,5-6,9H2,1-2H3 |
InChI Key |
OVZWITOOEPTMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
